3-(Methylsulfonyl)oxetane-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3S |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-methylsulfonyloxetane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO3S/c1-10(7,8)5(2-6)3-9-4-5/h3-4H2,1H3 |
InChI Key |
ZDMDSYZECNJTNO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(COC1)C#N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 Methylsulfonyl Oxetane 3 Carbonitrile
Strategic Retrosynthesis and Building Block Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. youtube.comyoutube.com For 3-(methylsulfonyl)oxetane-3-carbonitrile, this process highlights key intermediates and the selection of appropriate starting materials.
Key Disconnections within the this compound Framework
The primary retrosynthetic disconnections for this compound involve the bonds at the highly substituted C3 position and the C-O bonds of the oxetane (B1205548) ring itself.
C3-Substituent Disconnection: The most logical initial disconnection is breaking the C-S (sulfonyl) and C-C (nitrile) bonds. This approach points to a key, versatile intermediate: oxetan-3-one . acs.orgchemrxiv.org This ketone is a well-established building block for creating 3-substituted and 3,3-disubstituted oxetanes due to the reactivity of its carbonyl group. acs.orgnih.gov
C-O Ring Disconnection: An alternative strategy involves the disconnection of the oxetane ring's C-O bonds. This pathway suggests an acyclic precursor, typically a 1,3-diol derivative with appropriate leaving groups, which can undergo an intramolecular cyclization to form the four-membered ring. acs.orgthieme-connect.de
Precursor Identification for Methylsulfonyl and Carbonitrile Introduction
The selection of reagents to install the methylsulfonyl and carbonitrile groups is critical and often depends on the chosen synthetic route, particularly whether they are introduced before or after the formation of the oxetane ring.
Methylsulfonyl Group: The methylsulfonyl (mesyl) group is typically introduced using methanesulfonyl chloride (MsCl) . wikipedia.org This highly reactive electrophile readily reacts with nucleophiles. In the context of our target, it could be used to convert a hydroxyl group into a mesylate, which is an excellent leaving group for subsequent cyclization, or it could be used in reactions to form the C-SO2CH3 bond directly. wikipedia.orgmdpi.com
Carbonitrile Group: The carbonitrile (cyano) group is commonly introduced via nucleophilic addition of a cyanide source to a carbonyl group. Reagents like trimethylsilyl (B98337) cyanide (TMSCN) , often used in Strecker-type reactions, or simple alkali metal cyanides such as sodium cyanide (NaCN) , are effective for this transformation, leading to the formation of a cyanohydrin intermediate from a ketone. chemrxiv.orgmsu.edu
| Functional Group | Key Precursor Reagent | Common Application |
| Methylsulfonyl | Methanesulfonyl Chloride (MsCl) | Conversion of alcohols to mesylates (leaving groups) |
| Carbonitrile | Trimethylsilyl Cyanide (TMSCN) | Formation of cyanohydrins from ketones/aldehydes |
| Carbonitrile | Sodium Cyanide (NaCN) | Nucleophilic source of cyanide |
Innovations in Oxetane Ring Construction for 3,3-Disubstituted Systems
The construction of the strained four-membered oxetane ring, especially with two substituents on the same carbon, is a primary obstacle in the synthesis. doi.org Modern synthetic methods have provided several effective solutions.
Cycloaddition Reactions and Intramolecular Etherifications
Two principal strategies for forming the oxetane ring are cycloadditions and intramolecular cyclizations. beilstein-journals.orgmagtech.com.cn
[2+2] Cycloaddition: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes. nih.govacs.org However, its application can be limited by issues with regioselectivity and the need for specialized photochemical equipment. acs.org
Intramolecular Etherification: The intramolecular Williamson ether synthesis is a more common and versatile approach. beilstein-journals.orgacs.org This method involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other. The use of a strong base generates an alkoxide that displaces the leaving group, forming the C-O bond to close the ring. thieme-connect.de This strategy is frequently used for preparing 3,3-disubstituted oxetanes. acs.org
Utilization of Oxetan-3-one and Derivatives in Targeted Synthesis
Oxetan-3-one is an exceptionally valuable starting material for accessing 3,3-disubstituted oxetanes. acs.orgnih.gov Its ketone functionality is a handle for introducing a wide variety of substituents. chemrxiv.orgwikipedia.org A plausible route to this compound begins with oxetan-3-one.
A key transformation would be the addition of a cyanide source, such as TMSCN, to oxetan-3-one to form 3-hydroxyoxetane-3-carbonitrile (an oxetane cyanohydrin). chemrxiv.org This intermediate possesses a hydroxyl group that can be further functionalized. For instance, this hydroxyl group could be converted into a good leaving group (e.g., a mesylate or tosylate) and subsequently displaced by a sulfinate salt, or undergo other transformations to install the methylsulfonyl group.
C–O Bond Formation Strategies for Oxetane Scaffolds
The crucial step in many oxetane syntheses is the intramolecular C–O bond formation. thieme-connect.com This cyclization is typically an S_N2 reaction where an alkoxide attacks a carbon atom bearing a leaving group. beilstein-journals.orgnih.gov
The efficiency of this ring-closing step is influenced by several factors:
Leaving Group: Tosylates, mesylates, and halides are common leaving groups. Their choice can affect reaction rates and yields. thieme-connect.de
Base and Solvent: The selection of the base (e.g., sodium hydride, butyllithium, potassium tert-butoxide) and solvent is critical to promote cyclization over competing side reactions like elimination. thieme-connect.dersc.org
Substrate Conformation: The substrate must be able to adopt a conformation that allows the nucleophilic oxygen and the electrophilic carbon to come into close proximity for the ring closure to occur efficiently.
| Synthesis Strategy | Description | Key Intermediate |
| Intramolecular Williamson Etherification | Cyclization of a 1,3-diol derivative where one hydroxyl is converted to a leaving group. | 3-(Hydroxymethyl)-3-substituted oxetane precursor |
| [2+2] Cycloaddition (Paternò-Büchi) | Photochemical reaction between a carbonyl compound and an alkene. | Alkene and carbonyl precursors |
| Oxetan-3-one Derivatization | Nucleophilic addition to the ketone followed by functional group manipulation. | Oxetan-3-one |
Selective Introduction of the Methylsulfonyl Moiety
The introduction of the methylsulfonyl group at the sterically hindered C3 position of the oxetane ring requires robust and selective synthetic strategies. Two primary approaches are considered: direct sulfonylation of a pre-formed oxetane and the construction of the oxetane ring from a precursor already containing the sulfonyl moiety.
Direct Sulfonylation Methods at the Oxetane C3 Position
A direct and convergent approach to this compound involves the sulfonylation of a suitable C3-functionalized oxetane precursor. A key starting material for this strategy is 3-hydroxyoxetane-3-carbonitrile, which is commercially available. sigmaaldrich.com The presence of the hydroxyl group at the C3 position provides a direct handle for the introduction of the methylsulfonyl group.
The most common method for this transformation is the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine. This reaction, a standard procedure for the formation of mesylates, would yield the desired this compound. The reaction proceeds via the formation of a sulfonate ester, effectively introducing the methylsulfonyl group at the C3 position. The stability of the oxetane ring under these mild basic conditions is a key advantage of this approach. chemrxiv.org
Table 1: Proposed Reaction Conditions for Direct Sulfonylation
| Starting Material | Reagent | Base | Solvent | Temperature | Product |
| 3-Hydroxyoxetane-3-carbonitrile | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to rt | This compound |
Incorporation of Sulfonyl-Containing Precursors in Oxetane Assembly
An alternative strategy involves the construction of the oxetane ring from an acyclic precursor that already contains the methylsulfonyl group. This approach circumvents the potential challenges of direct functionalization of the sterically hindered C3 position of a pre-existing oxetane.
One plausible route is based on the Williamson ether synthesis, a classical method for the formation of ethers, including cyclic ethers like oxetanes. acs.org This would involve a suitably substituted 1,3-diol where one of the hydroxyl groups is primary and the other is tertiary and bears the methylsulfonyl and a precursor to the nitrile group. For instance, a diol with a methylsulfonyl group and a protected hydroxymethyl group at the central carbon could be selectively tosylated at the primary hydroxyl group, followed by intramolecular cyclization under basic conditions to form the oxetane ring. acs.org
Another approach could be adapted from the synthesis of related 3-substituted oxetanes. chemicalbook.com For example, a reaction sequence starting from a precursor containing a methylsulfonyl group and a suitable carbonyl functionality could be envisioned. This could involve a multi-step process including the formation of a diol, which is then cyclized to the oxetane.
Elaboration of the Carbonitrile Functional Group at the Oxetane C3 Position
The introduction of the carbonitrile group at the C3 position can be achieved either through direct nucleophilic cyanation or by the conversion of a carboxylic acid derivative.
Nucleophilic Cyanation Approaches to 3-Substituted Oxetanes
This approach would involve a 3-substituted oxetane bearing both a methylsulfonyl group and a suitable leaving group, such as a halide (e.g., bromide or iodide), at the C3 position. The synthesis of such a precursor would be a key challenge. However, if obtained, the subsequent nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, would furnish the desired this compound. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to facilitate the SN2 reaction. libretexts.orgyoutube.com The success of this reaction would depend on the stability of the oxetane ring to the reaction conditions and the relative leaving group ability of the halide versus the methylsulfonyl group.
Table 2: Proposed Reaction Conditions for Nucleophilic Cyanation
| Starting Material | Reagent | Solvent | Temperature | Product |
| 3-Bromo-3-(methylsulfonyl)oxetane | Sodium Cyanide | DMSO | rt to 50 °C | This compound |
Indirect Routes via Carboxylic Acid Derivatives for Nitrile Formation
An indirect yet reliable method for introducing the nitrile group involves the dehydration of a corresponding primary amide. This two-step sequence would start from 3-(methylsulfonyl)oxetane-3-carboxylic acid. This carboxylic acid could potentially be synthesized via oxidation of a corresponding 3-hydroxymethyl-3-(methylsulfonyl)oxetane.
The carboxylic acid would first be converted to the primary amide, 3-(methylsulfonyl)oxetane-3-carboxamide. This can be achieved through various standard methods, such as activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia, or conversion to the acid chloride followed by reaction with ammonia.
The final step would be the dehydration of the primary amide to the nitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent would be critical to ensure the integrity of the oxetane ring under the reaction conditions.
Table 3: Proposed Two-Step Synthesis of Nitrile from Carboxylic Acid
| Step | Starting Material | Reagents | Product |
| 1. Amidation | 3-(Methylsulfonyl)oxetane-3-carboxylic acid | 1. SOCl₂ 2. NH₃ | 3-(Methylsulfonyl)oxetane-3-carboxamide |
| 2. Dehydration | 3-(Methylsulfonyl)oxetane-3-carboxamide | P₂O₅, heat | This compound |
Reactivity and Transformational Chemistry of 3 Methylsulfonyl Oxetane 3 Carbonitrile
Ring-Opening Pathways of the Oxetane (B1205548) Core
The inherent ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions. beilstein-journals.org This reactivity is a key feature of oxetane chemistry and is profoundly influenced by the nature of its substituents.
Nucleophilic Reactivity Towards the Oxetane Ring
The oxetane ring can be opened by powerful nucleophiles. youtube.com Due to the decreased ring strain compared to three-membered epoxides, stronger nucleophiles are generally required to initiate the ring-opening of oxetanes. youtube.com While specific studies on the nucleophilic ring-opening of 3-(methylsulfonyl)oxetane-3-carbonitrile are not extensively detailed in the provided search results, general principles of oxetane reactivity suggest that strong nucleophiles would attack one of the ring carbons, leading to the cleavage of a C-O bond.
In general, the presence of electron-withdrawing groups at the 3-position can influence the regioselectivity of the nucleophilic attack.
Acid-Catalyzed Ring Cleavage and Its Modulators
Acidic conditions can facilitate the cleavage of the ether linkage in the oxetane ring. wikipedia.orgmasterorganicchemistry.com The first step in this process is the protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com The subsequent step can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.org For 3,3-disubstituted oxetanes, the stability of the oxetane ring is notably influenced by the reaction conditions. While the oxetane core is generally tolerant to various reaction conditions, strong acids can lead to ring-opening and the formation of unwanted byproducts. chemrxiv.org This reactivity limits the use of acidic conditions in transformations involving oxetane-containing molecules. chemrxiv.org
The stability of the oxetane ring towards acid-catalyzed cleavage is a critical consideration in synthetic design. For instance, in the context of other 3,3-disubstituted oxetanes, esterification reactions are often carried out under basic conditions to avoid decomposition that occurs in the presence of strong acids like HCl. chemrxiv.org
Stereoelectronic Effects of 3,3-Disubstitution on Ring Stability and Reactivity
The substitution at the C3 position with both a methylsulfonyl and a carbonitrile group has significant stereoelectronic effects on the oxetane ring's stability and reactivity. The introduction of substituents on the oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org The carbon-oxygen and carbon-carbon bond lengths in the oxetane ring are approximately 1.46 Å and 1.53 Å, respectively, with strained bond angles. acs.org
The presence of two electron-withdrawing groups at the same carbon atom, as in this compound, significantly impacts the electrophilicity of the quaternary carbon and the adjacent ring carbons. This disubstitution provides a balance between chemical stability and reactivity, which is a valuable characteristic in the design of novel chemical structures. doi.org While the oxetane moiety in 3,3-disubstituted systems demonstrates considerable tolerance to a wide range of reaction conditions, its propensity for ring-opening under certain circumstances, particularly with strong acids or internal nucleophiles, remains a key aspect of its reactivity profile. chemrxiv.orgdoi.org
Chemical Transformations Involving the Carbonitrile Group
The carbonitrile (nitrile) group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis, Reduction, and Derivatization Reactions of the Nitrile Functionality
The nitrile group can be hydrolyzed to a carboxylic acid or an amide. In the context of 3,3-disubstituted oxetanes, nitrile hydrolysis is often carried out under basic conditions to avoid the acid-catalyzed ring-opening of the oxetane core. chemrxiv.org This method has been shown to be efficient and scalable for the synthesis of corresponding amino acids from 3-amino-3-cyano-oxetanes. chemrxiv.org
The reduction of the nitrile group can lead to the formation of a primary amine. Various reducing agents can be employed for this transformation, although care must be taken to choose conditions that are compatible with the oxetane ring.
Furthermore, the nitrile functionality can be derivatized into other functional groups, expanding the synthetic utility of the parent molecule.
Table 1: Potential Transformations of the Nitrile Group
| Reaction | Reagents and Conditions | Product Functional Group |
| Hydrolysis | Basic conditions (e.g., NaOH, H₂O) | Carboxylic Acid |
| Hydrolysis | Acidic conditions (e.g., H₂SO₄, H₂O) | Carboxylic Acid (potential for oxetane ring-opening) |
| Partial Hydrolysis | H₂O₂, base | Amide |
| Reduction | LiAlH₄, then H₂O; or H₂, catalyst | Primary Amine |
Cycloaddition Reactions of the Nitrile Moiety
Nitriles can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. For instance, nitriles can react with dienes in Diels-Alder reactions or with 1,3-dipoles in [3+2] cycloaddition reactions to form various heterocyclic compounds. mdpi.comnih.govuchicago.edu Nitrile oxides, generated in situ from oximes, are common 1,3-dipoles that react with dipolarophiles to form isoxazolines. nih.gov While specific examples of cycloaddition reactions involving this compound were not found in the search results, the general reactivity of nitriles suggests this possibility.
The feasibility and outcome of such cycloaddition reactions would depend on the electronic nature of the nitrile group in this specific molecule, which is influenced by the adjacent methylsulfonyl group, and the steric hindrance around the reaction center.
Reactivity of the Methylsulfonyl Moiety
The methylsulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. Its role can be multifaceted, acting as a leaving group or an activating moiety, and the methyl group itself can be subject to chemical modification.
Role of the Sulfonyl Group as a Leaving Group or Activating Moiety
The sulfonyl group is a well-established good leaving group in nucleophilic substitution and elimination reactions. In the context of this compound, the sulfone can be displaced by a nucleophile, although the high degree of substitution at the C3 position presents a significant steric hindrance.
Recent research has shown that sulfonyl fluorides on oxetane rings can act as precursors to carbocations in a defluorosulfonylation reaction. chemrxiv.org While this specific reaction involves a sulfonyl fluoride (B91410) rather than a methylsulfonyl group, it highlights the potential for the sulfonyl moiety to facilitate the formation of a cationic intermediate at the C3 position under certain conditions. This carbocation could then be trapped by a variety of nucleophiles, leading to a diverse range of 3-substituted oxetanes.
Furthermore, heterocyclic allylsulfones have been demonstrated to function as latent sulfinate reagents in palladium-catalyzed cross-coupling reactions. acs.org This suggests that under transition-metal catalysis, the methylsulfonyl group in this compound could potentially be extruded as a sulfinate, enabling cross-coupling reactions at the C3 position.
The activating nature of the sulfonyl group also extends to the oxetane ring itself. The strong electron-withdrawing effect of both the methylsulfonyl and nitrile groups polarizes the C-O bonds of the oxetane ring, potentially making it more susceptible to nucleophilic attack and ring-opening reactions. researchgate.net
Alpha-Deprotonation and Subsequent Reactions on the Methylsulfonyl Unit
The protons on the methyl group attached to the sulfonyl moiety (the alpha-protons) exhibit enhanced acidity due to the strong electron-withdrawing nature of the adjacent sulfonyl group. sketchy.comnih.gov This increased acidity makes deprotonation by a suitable base a feasible process, generating a carbanion alpha to the sulfonyl group.
This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it could react with electrophiles such as aldehydes, ketones, or alkyl halides. sketchy.comlibretexts.orglibretexts.org The reaction with aldehydes or ketones would lead to the formation of β-hydroxy sulfones, which could potentially undergo further transformations.
The generation of this carbanion opens up possibilities for intramolecular reactions as well. If a suitable electrophilic center is present elsewhere in the molecule or in a reacting partner, cyclization could occur.
Interplay Between Functional Groups and Ring Strain in Governing Reactivity
The reactivity of this compound is not solely dictated by its individual functional groups but by the intricate interplay between them and the inherent strain of the four-membered oxetane ring. The ring strain of oxetane is significant, estimated to be around 25.5 kcal/mol, which is comparable to that of oxiranes. beilstein-journals.org This strain provides a thermodynamic driving force for ring-opening reactions. researchgate.netacs.org
The presence of two electron-withdrawing groups, the methylsulfonyl and nitrile groups, at the C3 position significantly influences the molecule's reactivity in several ways:
Inductive Effect: The powerful inductive electron-withdrawing effect of these groups propagates through the sigma bonds, affecting the electron density of the entire oxetane ring. nih.gov This can lower the pKa of adjacent protons and activate the ring towards certain reactions.
Steric Hindrance: The bulky methylsulfonyl group, along with the nitrile group, creates a sterically congested environment at the C3 position. This steric bulk can hinder the approach of nucleophiles to the C3 carbon, potentially directing reactions to other sites on the molecule.
Modulation of Ring-Opening Reactions: The substitution pattern on the oxetane ring plays a crucial role in determining the regioselectivity of ring-opening reactions. magtech.com.cn In the case of this compound, nucleophilic attack could theoretically occur at either the C2/C4 positions or the C3 position. However, the steric hindrance at C3 might favor attack at the less substituted C2 and C4 positions, leading to the formation of functionalized propanol (B110389) derivatives. Lewis acid catalysis could alter this regioselectivity by coordinating to the oxetane oxygen, further activating the ring and potentially favoring attack at the more substituted carbon. magtech.com.cn
The stability of the oxetane ring can be surprisingly robust under certain conditions, despite its inherent strain. chemrxiv.org However, treatment with strong acids can lead to decomposition via ring-opening. chemrxiv.org
Mechanistic Elucidation of Reactions Involving 3 Methylsulfonyl Oxetane 3 Carbonitrile
Detailed Investigations into the Reaction Mechanisms of its Synthesis
The synthesis of 3-(methylsulfonyl)oxetane-3-carbonitrile is a multi-step process that likely begins with the commercially available oxetan-3-one. A plausible synthetic route involves an initial Strecker synthesis to introduce the cyano and amino functionalities, followed by transformation of the amino group into the methylsulfonyl group.
A key transformation in the synthesis of 3,3-disubstituted oxetanes is the Strecker reaction performed on oxetan-3-one. beilstein-journals.orgnih.govyoutube.com This reaction typically involves the treatment of a ketone with an amine and a cyanide source. The generally accepted mechanism for the Strecker synthesis commences with the formation of an iminium ion from the reaction of the ketone (oxetan-3-one) with an amine, such as ammonia. nih.govyoutube.com This is followed by the nucleophilic attack of the cyanide ion on the iminium ion to yield an α-aminonitrile. nih.gov The reaction with ketones can be slower than with aldehydes due to increased steric hindrance. nih.gov
Following the formation of a 3-amino-3-cyano-oxetane intermediate, subsequent steps are required to introduce the methylsulfonyl group. This would likely involve the conversion of the amino group into a suitable leaving group, followed by nucleophilic substitution with a methylsulfinate salt, or a more complex series of reactions involving oxidation.
An alternative approach to constructing the oxetane (B1205548) ring is through an intramolecular Williamson etherification. This method involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. beilstein-journals.orgnih.gov However, this method can be limited by competing side reactions like Grob fragmentation. nih.gov For the synthesis of a 3,3-disubstituted oxetane like the target molecule, a suitable acyclic precursor with the required methylsulfonyl and cyano groups would need to be synthesized first. The cyclization kinetics to form a four-membered ring are known to be slower compared to the formation of three, five, or six-membered rings, often necessitating the use of strong bases and highly reactive leaving groups. acs.org
Kinetic and Stereochemical Studies of Oxetane Ring Transformations
The reactivity of the oxetane ring in this compound is significantly influenced by its strained nature and the electronic effects of the substituents. Ring-opening reactions are a characteristic feature of oxetanes, driven by the release of ring strain, which is approximately 25.5 kcal/mol. beilstein-journals.org These reactions can be initiated by nucleophiles, electrophiles, or under acidic conditions. magtech.com.cn
The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted oxetanes is primarily governed by steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom in an S(_N)2 fashion. magtech.com.cn However, in the presence of acid, which activates the oxetane oxygen, even weak nucleophiles can attack the more substituted carbon via a more S(_N)1-like mechanism. magtech.com.cn For 3,3-disubstituted oxetanes, nucleophilic attack at the C2 or C4 positions would be the primary mode of ring-opening.
The stereochemistry of reactions at the C3 position of the oxetane ring is crucial. In the case of a nucleophilic attack on oxetan-3-one, the planar nature of the carbonyl group allows for attack from either face, potentially leading to a racemic mixture of products if no chiral influence is present. weebly.comlibretexts.orgsaskoer.ca The stereochemical outcome of nucleophilic substitution at a chiral C3 center depends on the reaction mechanism. An S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization.
Kinetic data for the ring-opening of specific 3,3-disubstituted oxetanes is not widely available in the literature. However, it is established that 3,3-disubstitution generally enhances the stability of the oxetane ring compared to other substitution patterns. nih.gov This increased stability can be attributed to the steric hindrance provided by the substituents, which shields the ether oxygen and the adjacent carbons from nucleophilic attack.
Strategic Applications of 3 Methylsulfonyl Oxetane 3 Carbonitrile in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecule Construction
The dense functionalization of 3-(Methylsulfonyl)oxetane-3-carbonitrile makes it an exceptionally versatile building block for the synthesis of complex molecules. The methylsulfonyl group, a potent electron-withdrawing group, activates the adjacent quaternary carbon, making it susceptible to a variety of nucleophilic substitution reactions. This allows for the displacement of the methylsulfonyl group by a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles, providing a modular approach to a diverse array of 3-substituted oxetanes.
Furthermore, the nitrile group can be readily transformed into other valuable functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry. This rich chemistry of the nitrile group, coupled with the reactivity of the methylsulfonyl group, allows for a high degree of molecular diversification from a single, readily accessible starting material.
A plausible synthetic route to this compound could start from the commercially available 3,3-bis(hydroxymethyl)oxetane. This diol can be oxidized to the corresponding dicarboxylic acid, which can then be converted to the acid chloride. Subsequent reaction with methanesulfonamide (B31651) followed by dehydration would yield the desired product. Alternatively, a more convergent approach could involve the reaction of oxetane-3,3-dicarbonitrile with a methylsulfinylating agent, followed by oxidation to the sulfone.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. R-NH2, base 2. Reduction (e.g., H2, Raney Ni) | 3-Amino-3-(aminomethyl)oxetane derivatives |
| This compound | 1. H2O, H+ or OH- 2. Reduction (e.g., LiAlH4) | 3-(Hydroxymethyl)oxetane-3-carboxylic acid derivatives |
| This compound | NaN3, ZnBr2 | 3-(Methylsulfonyl)-3-(1H-tetrazol-5-yl)oxetane |
Development of New Synthetic Reagents and Methodologies
The unique reactivity of this compound can be harnessed to develop novel synthetic reagents and methodologies. For example, the methylsulfonyl group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of the oxetane-3-carbonitrile (B1375781) moiety into a wide range of organic molecules. This would provide a powerful tool for the late-stage functionalization of complex drug candidates, allowing for the rapid exploration of structure-activity relationships.
Moreover, the combination of the strained oxetane (B1205548) ring and the electron-withdrawing sulfonyl group could lead to the development of novel ring-opening reactions. Under specific conditions, the oxetane ring could be selectively opened to generate highly functionalized acyclic compounds that would be difficult to access through other synthetic routes. This could open up new areas of chemical space for drug discovery and development.
Enabling Scaffolds for Bioisosteric Replacements in Medicinal Chemistry-Oriented Synthesis
The oxetane ring is increasingly being recognized as a valuable bioisostere for commonly used functional groups in medicinal chemistry, such as gem-dimethyl groups and carbonyl groups. acs.orgnih.gov The introduction of an oxetane ring can lead to improvements in a variety of ADME (absorption, distribution, metabolism, and excretion) properties, including aqueous solubility, metabolic stability, and cell permeability. acs.org The 3,3-disubstituted nature of this compound makes it particularly attractive for this purpose, as it can be used to replace a quaternary carbon center, a common structural motif in many drug molecules. nih.gov
The methylsulfonyl group itself can also act as a bioisostere for other functional groups, such as a sulfoxide (B87167) or a sulfonamide. Furthermore, the nitrile group can be converted to a tetrazole, which is a well-established bioisostere for a carboxylic acid. This multi-faceted bioisosteric potential of this compound makes it a highly valuable tool for lead optimization in medicinal chemistry.
Table 2: Bioisosteric Replacements Enabled by this compound
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| gem-Dimethyl group | 3,3-Disubstituted oxetane | Improved solubility and metabolic stability |
| Carbonyl group | 3,3-Disubstituted oxetane | Increased polarity, reduced lipophilicity |
| Carboxylic acid | Tetrazole (from nitrile) | Improved oral bioavailability |
| Sulfonamide | Methylsulfonyl group | Modulation of physicochemical properties |
Integration into Diversification Strategies for Chemical Libraries
The modular nature of this compound makes it an ideal building block for the synthesis of diverse chemical libraries. By systematically varying the nucleophile used to displace the methylsulfonyl group and the subsequent transformations of the nitrile group, a large number of structurally diverse compounds can be rapidly synthesized. This is particularly valuable in the context of high-throughput screening, where large and diverse chemical libraries are essential for identifying new drug leads.
The use of solid-phase synthesis techniques could further enhance the utility of this compound in chemical library synthesis. acs.org By immobilizing the oxetane building block on a solid support, a wide range of reagents and reaction conditions can be employed, and the purification of the final products can be greatly simplified. This would allow for the automated synthesis of large and complex chemical libraries based on the this compound scaffold.
Future Prospects and Emerging Research Frontiers for 3 Methylsulfonyl Oxetane 3 Carbonitrile
Exploration of Unconventional Synthetic Routes
While classical methods for oxetane (B1205548) synthesis, such as the Williamson etherification, are well-established, the synthesis of a sterically hindered and electronically complex molecule like 3-(methylsulfonyl)oxetane-3-carbonitrile calls for the exploration of more innovative and unconventional strategies. acs.orgmagtech.com.cn Future research will likely focus on methods that can efficiently construct the 3,3-disubstituted oxetane core with high functional group tolerance.
Several promising avenues are emerging:
Photochemical Reactions : Methods like the Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, could be adapted. magtech.com.cnacs.org A more novel approach involves the photoinduced ring contraction of larger heterocyclic systems, such as functionalized 2,5-dihydrofurans, which has been shown to produce substituted oxetanes under mild, catalyst-free conditions. rsc.org
C-H Functionalization : Direct C-H functionalization strategies represent a powerful and atom-economical approach. nih.gov A prospective route could involve the intramolecular C-H oxidative cyclization of a precursor alcohol, a method that has recently been developed for accessing oxetanes from simple substrates. acs.orgnih.govresearchgate.net
Enzymatic Synthesis : Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. nih.gov Engineered enzymes, such as halohydrin dehalogenases (HHDHs), have been successfully used for the stereoselective synthesis of chiral oxetanes and could potentially be adapted for precursors to this compound. nih.gov
Multi-component Reactions : A highly efficient strategy could involve a multi-component reaction starting from oxetan-3-one. For instance, a Strecker-type synthesis using trimethylsilyl (B98337) cyanide and an appropriate amine, followed by further modifications, could provide a direct route to the 3-amino-3-cyano oxetane scaffold, which might then be converted to the target compound. chemrxiv.org
Table 1: Plausible Unconventional Synthetic Routes for this compound
| Synthetic Strategy | Precursor Type | Key Transformation | Potential Advantages |
|---|---|---|---|
| Photochemical Ring Contraction | Substituted 2,5-dihydrofuran (B41785) & diazo compound | Diradical-mediated rearrangement and cyclization | Mild conditions, catalyst-free, good functional group tolerance. rsc.org |
| Direct C-H Oxidative Cyclization | Acyclic alcohol with sulfonyl and nitrile groups | Pd- or Cu-catalyzed intramolecular cyclization | High atom economy, use of simple starting materials. acs.orgnih.gov |
| Enzymatic Kinetic Resolution | Racemic γ-haloalcohol precursor | Halohydrin dehalogenase (HHDH) catalyzed cyclization | High stereoselectivity, environmentally benign conditions. nih.gov |
| Strecker Synthesis Adaptation | Oxetan-3-one | One-pot reaction with a cyanide source and a sulfinamide | Convergent and efficient assembly of the 3,3-disubstituted core. chemrxiv.org |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic and analytical techniques will be indispensable for its complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR (500 MHz or higher) will be essential for unambiguous structural elucidation. chemrxiv.org In addition to standard 1D ¹H and ¹³C NMR, advanced 2D techniques such as COSY, HSQC, and HMBC will be required to assign the specific chemical shifts of the diastereotopic protons on the oxetane ring and to confirm the connectivity through the sulfonyl group. rsc.org The expected chemical shifts would reflect the strong electron-withdrawing nature of the sulfonyl and nitrile groups.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI) or chemical ionization (CI), will be necessary to confirm the exact molecular formula. chemrxiv.org Fragmentation patterns observed in tandem MS (MS/MS) experiments could provide further structural confirmation by showing characteristic losses of SO₂, methyl, or parts of the oxetane ring.
Infrared (IR) Spectroscopy : FTIR spectroscopy will be used to identify key functional groups. rsc.org A sharp, strong absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group, while strong, characteristic bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ would indicate the asymmetric and symmetric stretching of the sulfonyl (S=O) group, respectively. rsc.org
X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure. researchgate.netethz.ch This technique would provide precise data on bond lengths, bond angles, and the puckering of the oxetane ring. acs.org The introduction of two bulky substituents at C3 is expected to significantly influence the ring's conformation. acs.org Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as dipole-dipole forces or hydrogen bonds, which govern the material's bulk properties. mdpi.com
Table 2: Hypothetical Advanced Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Information Gained |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | ~3.5 (s, 3H, -SO₂CH₃), ~5.0-5.5 (m, 4H, oxetane CH₂) | Confirmation of methylsulfonyl and oxetane protons. |
| ¹³C NMR | Chemical Shift (ppm) | ~45 (-SO₂CH₃), ~60 (C3-CN), ~75-80 (C2/C4 of oxetane), ~115 (-CN) | Carbon skeleton confirmation, effect of substituents. mdpi.com |
| IR | Wavenumber (cm⁻¹) | ~2250 (C≡N stretch), ~1320 & ~1140 (S=O stretch) | Identification of key nitrile and sulfonyl functional groups. rsc.org |
| HRMS | m/z | [M+H]⁺, [M+Na]⁺ | Unambiguous confirmation of molecular formula. |
| X-ray Diffraction | Crystal Structure | Puckered ring, specific bond angles and lengths | Definitive 3D structure, intermolecular packing forces. acs.orgmdpi.com |
Expansion of Application Domains in Material Science and Catalysis
The unique combination of a polar, strained heterocyclic ring with highly polar sulfonyl and nitrile functionalities suggests that this compound could be a valuable building block in material science and a ligand or precursor in catalysis.
Material Science : Oxetanes are known to be useful in polymer chemistry. acs.org The high polarity imparted by the sulfonyl and nitrile groups could make this compound an interesting monomer for creating specialty polymers. Cationic ring-opening polymerization could lead to polyethers with regularly spaced polar side chains, potentially resulting in materials with high dielectric constants, specific refractive indices, or unique gas permeability properties. These polymers could find use in advanced electronics as capacitor dielectrics or in membrane technologies. The motif might also be incorporated to tailor the surface properties of antifouling materials. acs.org
Catalysis : The oxygen atom of the oxetane ring and the nitrogen of the nitrile group could act as coordinating sites for metal centers, suggesting its potential use as a bidentate ligand in transition metal catalysis. The steric bulk and specific electronic properties could influence the selectivity and activity of catalytic reactions. Additionally, the inherent strain of the oxetane ring and the presence of the sulfonyl group, similar to oxetane sulfonyl fluorides, could lead to the formation of a reactive oxetane carbocation intermediate under certain conditions. springernature.com This reactivity could be harnessed to develop novel organocatalysts or catalytic reaction pathways.
Table 3: Potential Applications in Material Science and Catalysis
| Domain | Potential Application | Rationale |
|---|---|---|
| Material Science | High-performance polymers | Monomer for ring-opening polymerization; high polarity from -SO₂ and -CN groups may lead to materials with high dielectric constants or tailored solubility. acs.org |
| Gas separation membranes | The polar functional groups could create polymers with selective permeability to polar gases like CO₂. | |
| Catalysis | Bidentate Ligand | The oxetane oxygen and nitrile nitrogen can coordinate to metal centers, creating a sterically defined catalytic pocket. |
| Organocatalyst Precursor | Generation of a reactive oxetane carbocation could be used to initiate polymerization or other acid-catalyzed transformations. springernature.com |
Development of High-Throughput Synthesis and Screening Methodologies
To fully unlock the potential of this compound and its derivatives, the development of high-throughput synthesis and screening (HTS) methods is essential. These technologies can rapidly accelerate the discovery of optimal reaction conditions and identify new applications.
High-Throughput Experimentation (HTE) : HTE platforms, which utilize parallel reactors and automated liquid handling, can be used to rapidly screen a wide array of catalysts, solvents, bases, and temperature profiles for the synthesis of this complex oxetane. nih.gov This would be particularly valuable for optimizing one of the unconventional synthetic routes discussed previously, allowing for the rapid identification of conditions that maximize yield and purity while minimizing reaction time. nih.gov
Flow Chemistry : Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters. nih.gov Generating and using reactive intermediates, which might be necessary for the synthesis, is often safer in a flow reactor. A flow-based process for producing this compound would enable easier scale-up for potential future applications and allow for the efficient creation of a library of related analogs for screening. nih.govgoogle.com
Rapid Screening : Once a library of derivatives is synthesized, HTS methods can be employed to evaluate their properties. For material science, this could involve automated measurements of thermal stability, solubility, or dielectric properties. In catalysis, parallel screening assays could quickly identify which derivative performs best as a ligand for a specific chemical transformation.
Table 4: Key Parameters for High-Throughput Screening of Synthesis
| Parameter | Variables to Screen | Rationale for Optimization |
|---|---|---|
| Catalyst | Transition metals (Pd, Cu, Ni), organocatalysts, enzymes | Identify the most active and selective catalyst for the desired transformation. nih.gov |
| Solvent | Aprotic polar, non-polar, ethereal, ionic liquids | Optimize solubility of reactants and influence reaction pathways and rates. |
| Base/Acid | Organic bases (e.g., DBU), inorganic bases (e.g., K₂CO₃), Lewis acids | Crucial for deprotonation steps or activation of electrophiles. |
| Temperature | -78°C to 150°C | Fine-tune reaction kinetics and manage the stability of intermediates. |
| Reaction Time | Minutes to hours | Minimize side product formation and increase process efficiency. |
Q & A
Q. What are the common synthetic routes for 3-(methylsulfonyl)oxetane-3-carbonitrile?
The synthesis typically involves two primary strategies:
- Intramolecular Williamson etherification : Cyclization of a precursor containing a sulfonyl group and a leaving group (e.g., bromide) under basic conditions .
- Epoxide ring-opening/ring-closing : Utilizing epoxide intermediates, where the sulfonyl group is introduced via nucleophilic substitution or oxidation of a thioether precursor . Catalysts such as palladium or platinum may enhance oxidation efficiency in alkaline media, as observed in structurally similar oxetane derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : and NMR are essential for verifying the oxetane ring geometry, sulfonyl group integration, and nitrile functionality.
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for analogous sulfonyl-containing oxetanes (e.g., bond angles, spatial arrangement of substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
Q. How can researchers optimize reaction yields for this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.
- Catalyst Screening : Transition metals like Pd or Pt can accelerate oxidation steps, as shown in related oxetane syntheses .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during cyclization.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Auxiliaries : Use of enantiopure starting materials or chiral ligands (e.g., BINOL derivatives) to induce asymmetry during cyclization.
- Kinetic Resolution : Enzymatic or chemical methods to selectively favor one enantiomer, as applied in analogous oxetane systems .
- Computational Modeling : DFT calculations predict transition states to guide stereoselective pathway design.
Q. How do researchers resolve contradictions in reported reaction yields for sulfonyl oxetanes?
- Systematic Parameter Variation : Compare catalyst loadings, solvent polarity, and reaction times across studies. For example, palladium-catalyzed oxidations may outperform platinum in specific solvents .
- Byproduct Analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., overoxidation, ring-opening).
- Reproducibility Studies : Collaborative verification of protocols through open-access platforms like CAS Common Chemistry .
Q. What strategies are employed to study biological interactions of this compound?
- Enzyme Inhibition Assays : Test interactions with enzymes like cytochrome P450 or kinases, using fluorogenic substrates or radiometric assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled ligands) to measure affinity for G-protein-coupled receptors.
- Molecular Dynamics Simulations : Predict binding modes and stability of interactions with biological targets .
Data Contradiction Analysis
Q. Why do different studies report conflicting stability data for sulfonyl oxetanes?
- pH Sensitivity : The sulfonyl group’s stability varies in acidic vs. alkaline conditions. For example, hydrolysis rates increase under strong acidic conditions, leading to decomposition .
- Crystallinity vs. Amorphous Forms : Polymorphic differences (e.g., crystalline vs. amorphous) affect thermal stability and solubility, as noted in crystallographic studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
